2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts such as copper salts and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
1,2,4-triazolo[4,3-a]pyrazines: Investigated for their potential as kinase inhibitors and anticancer agents.
1,2,4-triazolo[4,3-c]quinazolines: Studied for their cytotoxic activity against various cancer cell lines.
Uniqueness
2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features, such as the morpholino group and the fused triazoloquinazoline ring system. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-morpholin-4-yl-8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-3-1-2-10-9(11)8-14-12-15-13(16-18(10)12)17-4-6-20-7-5-17/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDLWMIFCZGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=NC(=NN23)N4CCOCC4)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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